Whitepaper: 4-Bromo-2,6-dichloro-5-fluoronicotinic Acid – A Keystone Intermediate in Targeted Oncology
Whitepaper: 4-Bromo-2,6-dichloro-5-fluoronicotinic Acid – A Keystone Intermediate in Targeted Oncology
Executive Summary
In the landscape of modern drug discovery, the synthesis of highly selective targeted therapies requires building blocks with precise, orthogonal reactivity. 4-Bromo-2,6-dichloro-5-fluoronicotinic acid (CAS: 1526945-64-1) has emerged as a critical polyhalogenated intermediate, primarily utilized in the synthesis of advanced pyrimidocyclic inhibitors targeting the 1[1]. This technical guide explores the physicochemical properties, structural logic, and validated synthetic protocols associated with this compound, providing a comprehensive resource for drug development professionals.
Physicochemical Profiling & Structural Logic
Understanding the quantitative properties and the causality behind the molecular design of 4-bromo-2,6-dichloro-5-fluoronicotinic acid is essential for predicting its behavior in complex synthetic workflows.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, synthesized from :
| Property | Value |
| Chemical Name | 4-Bromo-2,6-dichloro-5-fluoropyridine-3-carboxylic acid |
| CAS Number | 1526945-64-1 |
| Linear Formula | C₆HBrCl₂FNO₂ |
| Molecular Weight | 288.89 g/mol |
| InChI Key | XVZPTUKBGONVOH-UHFFFAOYSA-N |
| Physical Form | White to reddish-brown solid |
| Storage Temperature | -20°C to 8°C (Inert atmosphere recommended) |
| Purity Standards | ≥95% - 97% |
Strategic Halogenation: Causality in Drug Design
The unique substitution pattern on the pyridine ring is not arbitrary; it is designed to provide highly programmable, orthogonal reactivity:
-
C4-Bromine (The Soft Electrophile): Bromine is a softer leaving group compared to chlorine and fluorine. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), oxidative addition occurs preferentially at the C-Br bond due to its lower bond dissociation energy (~280 kJ/mol) compared to C-Cl (~327 kJ/mol).
-
C2, C6-Chlorines (The Hard Electrophiles): Once the C4 position is functionalized, the highly electron-deficient pyridine ring allows for regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 or C6 positions, facilitating the construction of fused ring systems[2].
-
C5-Fluorine (The Electronic Modulator): The strongly electron-withdrawing fluorine atom lowers the LUMO of the pyridine ring, significantly accelerating SNAr reactions at adjacent carbons. In the final Active Pharmaceutical Ingredient (API), the C-F bond improves metabolic stability by blocking cytochrome P450-mediated oxidation and modulates lipophilicity (logP) for better cellular permeability.
-
C3-Carboxylic Acid (The Anchor): Serves as the primary anchor for amidation, allowing the construction of complex pyrimidocyclic scaffolds characteristic of modern KRAS inhibitors[1].
Synthetic Workflows and Validated Protocols
The first critical step in utilizing this building block is its activation into an acid chloride. The following protocol outlines a self-validating system for this transformation, adapted from 1[1].
Protocol: Synthesis of 4-bromo-2,6-dichloro-5-fluoronicotinoyl chloride
Causality & Self-Validation Principle: This protocol utilizes oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species. The reaction produces carbon dioxide and carbon monoxide gases. Self-Validation: The visual cessation of gas evolution serves as an intrinsic, real-time indicator of reaction completion, preventing over-reaction or premature quenching.
Step-by-Step Methodology:
-
Preparation: To a rigorously dried round-bottom flask, add 4-bromo-2,6-dichloro-5-fluoronicotinic acid (6.65 g, 23 mmol) and dissolve in anhydrous Dichloromethane (DCM, 60 mL) under a continuous N₂ atmosphere[1]. Causality: Moisture exclusion is critical to prevent the immediate hydrolysis of the highly reactive acid chloride product.
-
Catalyst Addition: Add 2-3 drops of anhydrous DMF to the stirring solution.
-
Activation: Cool the reaction vessel to 0°C using an ice bath. Slowly add oxalyl dichloride (4.38 g, 34.5 mmol) dropwise[1]. Causality: Dropwise addition at 0°C controls the exothermic nature of the reaction and manages the rapid evolution of CO₂ and CO gases safely.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours[1]. Monitor the reaction via the self-validating cessation of bubbling.
-
Isolation: Once gas evolution ceases, concentrate the reaction mixture in vacuo to remove the DCM solvent and excess oxalyl chloride. This yields crude 4-bromo-2,6-dichloro-5-fluoronicotinoyl chloride as a reddish-brown oil, which should be used immediately in the next step without further purification[1].
Workflow for the activation and downstream utilization of the nicotinic acid derivative.
Downstream Pharmacological Impact: KRAS G12D Pathway
The ultimate utility of 4-bromo-2,6-dichloro-5-fluoronicotinic acid lies in its conversion into highly potent inhibitors of the KRAS G12D mutant protein.
KRAS is a 21 kDa GTPase that acts as a molecular switch, controlling diverse cellular functions by cycling between an inactive GDP-bound state and an active GTP-bound state[3]. In up to 25% of human cancers (notably ~36% of pancreatic ductal adenocarcinomas), KRAS undergoes a mutation[3]. The G12D mutation (a substitution of glycine for aspartic acid at codon 12) severely impairs the protein's intrinsic ability to hydrolyze GTP[3]. Consequently, the protein is locked in its active, GTP-bound conformation, leading to uncontrolled cellular growth and evasion of apoptosis via continuous signaling through the MAPK/ERK and PI3K/AKT pathways[3].
Pyrimidocyclic compounds derived from 4-bromo-2,6-dichloro-5-fluoronicotinic acid are designed to act as allosteric inhibitors[2]. They bind with high affinity to the mutant KRAS G12D protein, altering its local conformational state (particularly in the Switch II region) and effectively shutting down the relay of oncogenic signals to the nucleus[3].
KRAS G12D GDP/GTP cycling and downstream signaling blockade by targeted inhibitors.
References
- WO2023001141A1 - Kras g12d inhibitors and uses thereof - Google P
- CN117242079A - KRAS G12D inhibitors and their uses - Google P
- 4-Bromo-2,6-dichloro-5-fluoronicotinic acid | 1526945-64-1 - Sigma-Aldrich.
- WO2023030385A1 - Composé cyclique fusionné à une pyrimidine, son procédé de préparation et son utilisation - Google P
Sources
- 1. WO2023001141A1 - Kras g12d inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. WO2023030385A1 - Composé cyclique fusionné à une pyrimidine, son procédé de préparation et son utilisation - Google Patents [patents.google.com]
- 3. CN117242079A - KRAS G12D inhibitors and their uses - Google Patents [patents.google.com]
